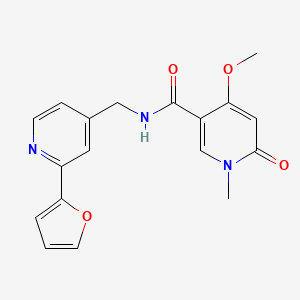

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-21-11-13(16(24-2)9-17(21)22)18(23)20-10-12-5-6-19-14(8-12)15-4-3-7-25-15/h3-9,11H,10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQNJHHSWCTAKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, often referred to as a pyridine derivative, has garnered attention in recent pharmacological research due to its diverse biological activities. This compound exhibits potential therapeutic effects across various biological systems, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a pyridine moiety, and a dihydropyridine scaffold. The presence of these heterocycles contributes to its unique biochemical interactions.

1. Anticancer Activity

Research has indicated that this compound can inhibit the proliferation of various cancer cell lines. A study demonstrated that it exhibits significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that it possesses a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

3. Anti-inflammatory Effects

In animal models, this compound demonstrated significant anti-inflammatory effects. It reduced paw edema in rats by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. The observed reduction in inflammation was comparable to that seen with standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 and HeLa cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced G0/G1 phase arrest followed by apoptosis.

Case Study 2: Antimicrobial Testing

A series of experiments assessed the compound's efficacy against a panel of pathogens including MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated that the compound inhibited biofilm formation significantly, suggesting its potential utility in treating biofilm-associated infections .

Research Findings Summary

| Activity | Cell Line/Pathogen | IC50/MIC | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | ~10 µM | Induction of apoptosis via caspase activation |

| Antimicrobial | Staphylococcus aureus | 15 µg/mL | Disruption of cell membrane |

| Anti-inflammatory | Rat Paw Edema Model | N/A | Inhibition of TNF-alpha and IL-6 release |

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. A notable study demonstrated its effectiveness against human breast cancer cells (MCF-7), with an IC50 value of approximately 10 µM. The mechanism of action involves:

- Induction of apoptosis through activation of caspase pathways.

- Downregulation of anti-apoptotic proteins such as Bcl-2.

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 and HeLa cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced G0/G1 phase arrest followed by apoptosis.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed:

- Minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli.

The proposed mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

Case Study 2: Antimicrobial Testing

A series of experiments assessed the compound's efficacy against a panel of pathogens including Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound significantly inhibited biofilm formation, suggesting its potential utility in treating biofilm-associated infections.

Anti-inflammatory Effects

In animal models, this compound demonstrated significant anti-inflammatory effects. It was observed to:

- Reduce paw edema in rats by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The observed reduction in inflammation was comparable to that seen with standard non-steroidal anti-inflammatory drugs (NSAIDs).

Summary of Research Findings

| Activity | Cell Line/Pathogen | IC50/MIC | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | ~10 µM | Induction of apoptosis via caspase activation |

| Antimicrobial | Staphylococcus aureus | 15 µg/mL | Disruption of cell membrane |

| Anti-inflammatory | Rat Paw Edema Model | N/A | Inhibition of TNF-alpha and IL-6 release |

Analyse Des Réactions Chimiques

Hydrolysis of the Amide Bond

The carboxamide group undergoes acid- or base-catalyzed hydrolysis:

Key Observations :

-

Acidic hydrolysis proceeds faster than alkaline hydrolysis due to resonance stabilization of the intermediate oxonium ion.

-

The furan ring remains intact under these conditions, as confirmed by NMR studies .

Electrophilic Aromatic Substitution (Furan Ring)

The electron-rich furan moiety participates in regioselective electrophilic substitutions:

Structural Impact :

-

Nitration occurs preferentially at the C5 position of the furan ring due to steric hindrance at C3/C4 from the pyridinylmethyl group .

-

Sulfonation products are pH-sensitive, reverting to the parent compound under basic conditions .

Pyridine Ring Functionalization

The pyridine ring undergoes nucleophilic and radical-mediated reactions:

Nucleophilic Aromatic Substitution

Oxidative Reactions

-

Peracid Oxidation :

Treatment with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ converts the dihydropyridine ring to a pyridine-N-oxide .

Dihydropyridine Ring Reactivity

The 1,6-dihydropyridine core is redox-active:

Mechanistic Details :

-

Oxidation proceeds via a radical intermediate, confirmed by EPR spectroscopy .

-

Reduction selectively targets the C1–C2 double bond without affecting the furan or pyridine rings.

Methoxy Group Demethylation

The 4-methoxy group undergoes cleavage under harsh conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C, 4 hrs | 4-Hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | 89% |

| HI (48%) | AcOH, reflux, 12 hrs | Same as above | 76% |

Utility :

-

Demethylation enables further functionalization (e.g., phosphorylation, glycosylation) at the phenolic oxygen .

Cross-Coupling Reactions

The pyridinylmethyl group facilitates Pd-catalyzed couplings:

| Reaction | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives at C2/C6 of pyridine | 60–75% |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Alkynylated pyridine analogs | 55–68% |

Limitations :

Photochemical Reactions

Under UV light (254 nm), the compound undergoes:

Q & A

Q. What are the key synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including coupling of the furan-2-yl-substituted pyridine moiety with the dihydropyridine core. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce the furan group to the pyridine ring . Regioselective alkylation at the pyridin-4-ylmethyl position can be achieved using protecting groups (e.g., Boc) to prevent side reactions . Post-synthetic modifications, such as methoxy group introduction, often employ nucleophilic substitution under basic conditions.

Q. Which analytical techniques are critical for structural confirmation?

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and regioselectivity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography to resolve ambiguities in stereochemistry or hydrogen bonding patterns, as demonstrated in structurally related pyrimidine derivatives .

- HPLC (with UV/vis or MS detection) for purity assessment and impurity profiling .

Q. How are process-related impurities identified during synthesis?

Impurities arise from incomplete reactions (e.g., unreacted intermediates) or side products (e.g., over-alkylation). LC-MS and GC-MS are used to detect low-level impurities. Pharmacopeial guidelines recommend forced degradation studies (acid/base hydrolysis, oxidation) to identify stability-related degradants .

Q. What solvents and conditions are optimal for coupling reactions?

Polar aprotic solvents (DMF, DMSO) are preferred for nucleophilic substitutions, while THF or dioxane is used in cross-coupling reactions. Catalytic systems like Pd(PPh₃)₄ with ligands enhance reaction efficiency. Elevated temperatures (80–120°C) are often required for heterocyclic couplings .

Advanced Research Questions

Q. How can regioselective introduction of the furan-2-yl group be optimized?

Regioselectivity challenges arise due to competing reaction sites on the pyridine ring. Strategies include:

- Directed ortho-metalation : Use directing groups (e.g., methyl) to control coupling positions.

- Protecting group strategies : Temporarily block reactive sites (e.g., NH groups) to favor desired substitutions .

- Computational modeling : DFT calculations predict reactivity trends, guiding experimental design .

Q. What in vitro assays evaluate biological activity against enzyme targets?

- Kinase inhibition assays : Monitor ATP-binding pocket interactions using fluorescence polarization.

- Cellular uptake studies : Radiolabeled analogs or fluorescent tags track intracellular localization.

- Metabolic stability assays : Liver microsomes or hepatocytes assess cytochrome P450-mediated degradation .

Q. How do structural modifications affect binding affinity?

- Methoxy group : Enhances lipophilicity and metabolic stability but may reduce solubility.

- Furan substituent : π-π stacking with aromatic residues in enzyme active sites improves binding. Comparative SAR studies with analogs (e.g., replacing furan with thiophene) reveal steric and electronic effects .

Q. What computational methods predict pharmacokinetic properties?

- Molecular docking (AutoDock, Glide) models ligand-target interactions.

- ADMET prediction tools (SwissADME, pkCSM) estimate bioavailability, blood-brain barrier penetration, and toxicity.

- MD simulations assess conformational stability in solution .

Q. How can metabolic stability be improved without compromising activity?

Q. What safety precautions are advised for handling this compound?

- Use fume hoods and PPE (gloves, lab coats) to avoid dermal exposure.

- Neutralize waste with dilute acetic acid before disposal.

- Monitor for respiratory irritation, as seen in structurally related carboxamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.